N-(4-ethoxyphenyl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O2S/c1-2-28-16-5-3-15(4-6-16)22-19(27)13-29-20-24-23-18-8-7-17(25-26(18)20)14-9-11-21-12-10-14/h3-12H,2,13H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACZFDIDLXLOUMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the core heterocyclic structure. One common method involves the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine to form the triazolopyridazinone core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yielding reactions, efficient purification techniques, and cost-effective reagents to ensure the process is economically viable.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(4-ethoxyphenyl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Triazolopyridazine Derivatives with Aryl Substituents
Compounds sharing the triazolopyridazine core but differing in substituents provide insights into structure-activity relationships:
- N-(4-Acetamidophenyl)-2-{[3-(4-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide (): Substituents: 4-chlorophenyl (triazolopyridazine), 4-acetamidophenyl (acetamide). Molecular Formula: C₂₁H₁₇ClN₆O₂S; Molecular Weight: 452.92 g/mol.
- N-(4-ethoxyphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide ():
Triazolopyridazine Derivatives with Heterocyclic Substituents
- 2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide ():
Triazole Derivatives with Varied Cores
- N-(4-ethoxyphenyl)-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (): Core: 1,2,4-triazole (non-fused) with pyrrole and pyridinyl substituents. Molecular Formula: C₂₁H₂₀N₆O₂S; Molecular Weight: 420.5 g/mol.
Complex Substituents and Bioactivity
- N-[2-(6-{[(benzylcarbamoyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]-4-fluorobenzamide ():
Data Table: Structural and Physicochemical Comparison
Key Findings and Implications
- Substituent Effects : Chloro and methoxy groups () enhance lipophilicity, while pyridinyl () and tetrahydrofuran () improve polarity.
- Core Rigidity: Triazolopyridazine derivatives () likely exhibit stronger binding interactions than non-fused triazoles () due to structural rigidity.
- Bioactivity Potential: Anti-exudative activity noted in acetamide derivatives () suggests possible therapeutic applications for structurally related compounds, though further studies are needed for the target compound.
Biological Activity
N-(4-ethoxyphenyl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a complex organic compound of significant interest in medicinal chemistry and pharmacology. Its unique structure combines aromatic and heterocyclic components, which are known to interact with various biological targets. This article reviews the biological activity of this compound based on diverse research findings.
IUPAC Name
This compound
Molecular Formula
C20H21N5O2S
Key Functional Groups
- Ethoxy group : Enhances lipophilicity and potential bioactivity.
- Triazole and pyridazine rings : Known for various pharmacological activities.
The compound's mechanism of action involves binding to specific molecular targets such as enzymes and receptors, modulating their activity. The presence of the triazole ring suggests potential interactions with biological macromolecules involved in critical pathways like inflammation and cancer progression.
Pharmacological Effects
Research indicates that this compound exhibits a range of pharmacological activities:
- Anti-inflammatory Activity : The compound has demonstrated potential in reducing inflammation through inhibition of pro-inflammatory cytokines.
- Anticancer Properties : Preliminary studies suggest cytotoxic effects against various cancer cell lines. The compound may induce apoptosis in tumor cells by disrupting cellular signaling pathways.
- Antimicrobial Activity : The triazole moiety is associated with antifungal and antibacterial properties. In vitro studies have shown effectiveness against several bacterial strains.
Study 1: Anticancer Activity
A study investigated the cytotoxic effects of this compound on human cancer cell lines (e.g., MCF7 breast cancer cells). The results indicated a significant reduction in cell viability at concentrations above 10 μM, suggesting a dose-dependent response.
Study 2: Anti-inflammatory Effects
In an animal model of acute inflammation, administration of the compound resulted in a marked decrease in paw edema compared to control groups. This effect was attributed to the inhibition of COX enzymes involved in prostaglandin synthesis.
Study 3: Antimicrobial Assays
The compound was tested against Gram-positive and Gram-negative bacteria using the disk diffusion method. It exhibited zones of inhibition comparable to standard antibiotics, indicating its potential as an antimicrobial agent.
Data Table: Biological Activities Summary
Q & A
Q. What are the recommended synthetic routes for N-(4-ethoxyphenyl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide?
The synthesis typically involves coupling reactions between substituted pyridazine and acetamide precursors. For example:
- Step 1 : React 6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine with thiourea derivatives to introduce the sulfanyl group.
- Step 2 : Attach the N-(4-ethoxyphenyl)acetamide moiety via nucleophilic substitution or amide coupling. Critical parameters include temperature control (70–90°C) and catalysts like DCC (N,N'-dicyclohexylcarbodiimide) for amide bond formation . Key Challenge : Avoid hydrolysis of the ethoxy group by using anhydrous solvents (e.g., DMF or THF).
Q. How is structural characterization performed for this compound?
- X-ray crystallography resolves the triazolopyridazine core and confirms sulfanyl-acetamide orientation (bond angles: 107–112°) .
- NMR spectroscopy :
- H NMR: Aromatic protons of the pyridinyl group appear as doublets at δ 8.5–8.7 ppm.
- C NMR: The acetamide carbonyl resonates at δ 168–170 ppm .
- Mass spectrometry : Molecular ion peaks (m/z 450–460) validate purity ≥95% .
Q. What are the recommended storage conditions?
Store in airtight containers under inert gas (N or Ar) at 2–8°C. Avoid exposure to moisture or light to prevent degradation of the sulfanyl group .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound?
Discrepancies in IC values (e.g., kinase inhibition vs. cytotoxicity) may arise from assay conditions.
- Methodology :
- Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays).
- Control variables: ATP concentration (1–10 mM), pH (7.4), and incubation time (24–72 hours) .
- Case Study : A 2021 study found that aggregation-prone behavior in PBS buffer led to false-positive inhibition; adding 0.01% Tween-20 resolved this .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
